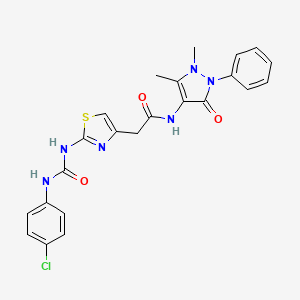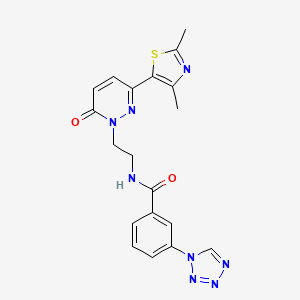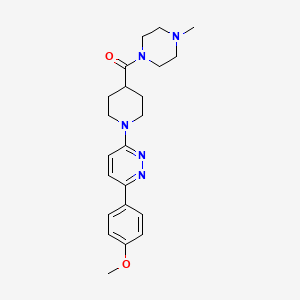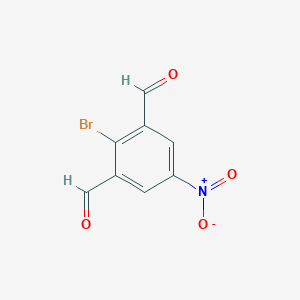
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H21ClN6O3S and its molecular weight is 496.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
This compound has been investigated for its potential in cancer treatment. A study conducted by Toolabi et al. (2022) on a series of derivatives demonstrated significant antiproliferative effects against human cancer cell lines. One particular compound, a 4-chloro-containing derivative, showed cytotoxic effects against the A431 cancer cell line and induced apoptosis in these cells. This was evidenced by the upregulation of Bax and downregulation of Bcl-2 proteins, along with the inhibition of the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells (Toolabi et al., 2022).
Molecular Conformation and Hydrogen Bonding
The molecular conformations and hydrogen bonding patterns of similar compounds have been studied, providing insights into their chemical behavior. Narayana et al. (2016) examined different molecular conformations in crystals of related compounds, revealing how the molecules link through hydrogen bonds to form various structures. This information is crucial for understanding how these compounds could interact in biological systems (Narayana et al., 2016).
Herbicidal and Antimicrobial Applications
Chloroacetamide derivatives, including those structurally related to the compound , have been used as herbicides. Weisshaar and Böger (1989) reported on the use of chloroacetamides, such as alachlor and metazachlor, as herbicides in various crops. These findings suggest potential agricultural applications for related compounds (Weisshaar & Böger, 1989). Additionally, Saravanan et al. (2010) synthesized novel thiazole derivatives, incorporating pyrazole moiety, and found them to exhibit significant antibacterial and antifungal activities (Saravanan et al., 2010).
Nonlinear Optical Properties
Castro et al. (2017) investigated the nonlinear optical properties of related organic crystals, aiming to understand their potential in photonic devices such as optical switches and modulators. This research highlights the possibility of using these compounds in advanced optical technologies (Castro et al., 2017).
Anti-Inflammatory and Analgesic Activities
Compounds with similar structures have been explored for their anti-inflammatory and analgesic properties. Sunder et al. (2013) synthesized derivatives with significant anti-inflammatory activity. This suggests the potential of related compounds in pharmaceutical applications for treating inflammation and pain (Sunder et al., 2013).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-14-20(21(32)30(29(14)2)18-6-4-3-5-7-18)27-19(31)12-17-13-34-23(26-17)28-22(33)25-16-10-8-15(24)9-11-16/h3-11,13H,12H2,1-2H3,(H,27,31)(H2,25,26,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZKMDCHMWRYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)
![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)


![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
